molecular formula C6H10O2 B043151 (5R)-Tetrahydro-5-methyl-2H-pyran-2-one CAS No. 2857-75-2

(5R)-Tetrahydro-5-methyl-2H-pyran-2-one

Cat. No.: B043151
CAS No.: 2857-75-2
M. Wt: 114.14 g/mol
InChI Key: GQUBDAOKWZLWDI-RXMQYKEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5R)-5-Methyltetrahydro-2H-pyran-2-one involves several synthetic routes. One common method is the reduction of the corresponding keto ester using a chiral catalyst. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of (5R)-5-Methyltetrahydro-2H-pyran-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as esterification, reduction, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5R)-5-Methyltetrahydro-2H-pyran-2-one is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (5R)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature, which allows for selective interactions with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(5R)-5-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBDAOKWZLWDI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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